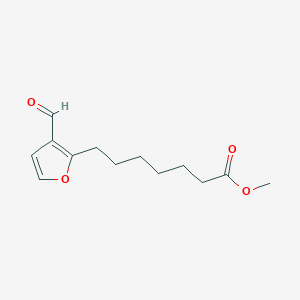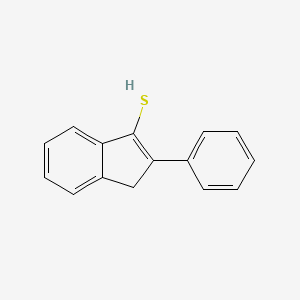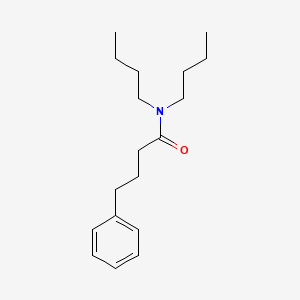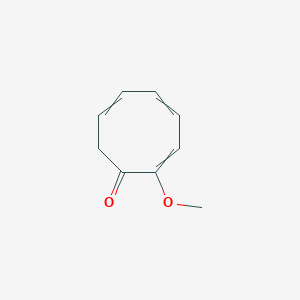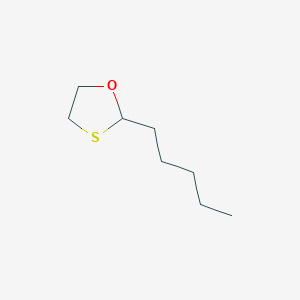![molecular formula C16H11ClN2S B14596388 2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- CAS No. 59775-51-8](/img/structure/B14596388.png)
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- typically involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions . The reaction can be represented as follows:
2-Aminothiazole+Aldehyde/Ketone→2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives.
科学的研究の応用
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, leading to cell death . In anticancer research, the compound may interfere with cellular pathways that regulate cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
2-Thiazolamine, 4-methyl-: Another thiazole derivative with similar biological activities.
N-(4-chlorophenyl)-4-methyl-2-thiazolamine: Shares structural similarities and exhibits comparable antimicrobial properties.
Uniqueness
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a chlorophenyl and phenyl group enhances its potential as a versatile compound in various research fields .
特性
CAS番号 |
59775-51-8 |
|---|---|
分子式 |
C16H11ClN2S |
分子量 |
298.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C16H11ClN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-11H |
InChIキー |
NOFJSTYXZBNVFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


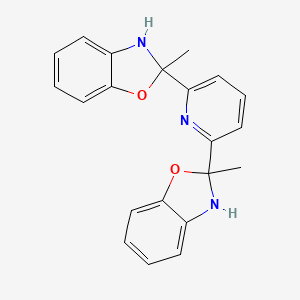
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
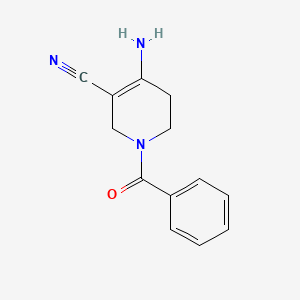
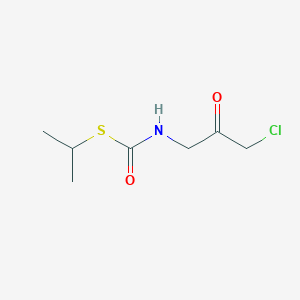
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
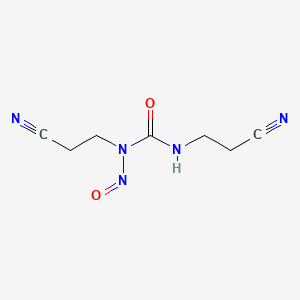
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
